molecular formula C15H10ClNO3 B5299918 (1Z)-1-[(2-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

(1Z)-1-[(2-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Cat. No.: B5299918
M. Wt: 287.70 g/mol
InChI Key: FEECCNHYUFFILB-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-[(2-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(2-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(2-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1Z)-1-[(2-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-1-[(2-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-1-[(2-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is unique due to its furo[3,4-c]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1Z)-1-[(2-chlorophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-8-6-10-12(7-9-4-2-3-5-11(9)16)20-15(19)13(10)14(18)17-8/h2-7H,1H3,(H,17,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECCNHYUFFILB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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